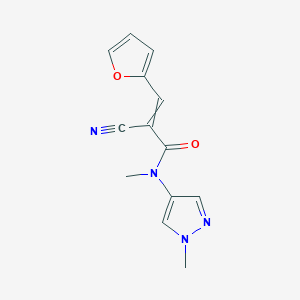

2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide, also known as CFMP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Cyclization Applications

- Synthesis of Pyrazoles and Annulated Derivatives : The reactivity of related compounds involving cyano and furan functionalities has been utilized in the synthesis of pyrazoles and their annulated derivatives. For example, 3-amino-4-cyanofurazan demonstrated condensation reactions with malononitrile and ethyl cyanoacetate, forming enaminonitriles. These intermediates are precursors for synthesizing pyrazoles and annulated derivatives of furazano[3,4-b]pyridines and furazano[3,4-b]pyrimidines (Strizhenko et al., 2020).

Green Organic Chemistry Synthesis

- Enantioselective Ene-Reduction by Fungi : An innovative green chemistry approach involved the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation. This compound was then subjected to the first enantioselective ene-reduction using filamentous marine and terrestrial-derived fungi, yielding (R)-2-cyano-3-(furan-2-yl)propanamide. The biotransformation demonstrated an uncommon CN-bearing stereogenic center, highlighting the potential of using microorganisms in stereoselective organic synthesis (Jimenez et al., 2019).

Novel Polymer Synthesis

- Synthesis of Aromatic Polyamides and Polyimides : The synthesis of aromatic polyamides and polyimides incorporating pendent pyrazole rings with amino and cyano groups was achieved using a monomer derived from similar cyano and furan functionalities. These polymers, featuring intrinsic viscosities and high thermal stability, underscore the versatility of such compounds in designing materials with specific electronic and structural properties (Kim et al., 2016).

Advanced Materials and Chemical Reactions

- Derivatives for Advanced Materials : Research into compounds with cyano and furan moieties has led to the development of derivatives with potential applications in materials science. For instance, the study of reactions involving functionally substituted vinyl ethers and diamino furazans has contributed to understanding the formation of enaminofurazans and their use in generating materials with desired chemical properties (Eremeev et al., 1979).

Eigenschaften

IUPAC Name |

2-cyano-3-(furan-2-yl)-N-methyl-N-(1-methylpyrazol-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-16-9-11(8-15-16)17(2)13(18)10(7-14)6-12-4-3-5-19-12/h3-6,8-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRUGNVTCODGSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N(C)C(=O)C(=CC2=CC=CO2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2597713.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2597714.png)

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2597716.png)

![(E)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2597717.png)

![N-[(4-bromophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2597719.png)

![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B2597720.png)